Fabesetron - 129300-27-2

Fabesetron

Catalog Number: EVT-427440
CAS Number: 129300-27-2
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fabesetron is an organic heterotricyclic compound that is 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10. It is a dual 5-HT3 and 5-HT4 receptors antagonist whose clinical development was terminated in phase II. It was being developed for the treatment of chemotherapy-induced emesis and irritable bowel syndrome. It has a role as an antiemetic and a serotonergic antagonist. It is a member of imidazoles and an organic heterotricyclic compound.
Source and Classification

Fabesetron is derived from synthetic methodologies aimed at designing selective serotonin receptor modulators. It falls under the category of small molecule drugs that act on the central nervous system. Its classification as a serotonin receptor agonist indicates its role in modulating neurotransmitter activity, which is crucial for managing conditions like migraines.

Synthesis Analysis

The synthesis of Fabesetron involves several key steps that highlight its complex structure. While specific proprietary methods may not be publicly detailed, the general synthetic approach can include:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions may include:
    • Amidation: Formation of amide bonds between carboxylic acids and amines.
    • Cyclization: Creating cyclic structures through intramolecular reactions.
    • Functionalization: Introducing functional groups that enhance receptor binding affinity.
  3. Parameters: Critical parameters such as temperature, solvent choice, and reaction time are optimized to yield high purity and yield of Fabesetron.

For instance, a synthetic pathway might involve coupling an indazole derivative with an azabicyclo compound to form the core structure of Fabesetron, followed by further modifications to achieve the desired pharmacological profile.

Molecular Structure Analysis

Fabesetron's molecular structure can be described by its chemical formula and stereochemistry. The compound features:

  • Chemical Formula: C18H20ClN3O
  • Molecular Weight: Approximately 329.83 g/mol
  • Structural Features:
    • A bicyclic framework that contributes to its binding selectivity.
    • Multiple chiral centers that may influence its pharmacodynamics.

The three-dimensional conformation of Fabesetron is essential for its interaction with serotonin receptors, influencing both efficacy and safety profiles.

Chemical Reactions Analysis

Fabesetron participates in various chemical reactions that are significant for its biological activity:

  1. Binding Reactions: Interaction with serotonin receptors involves conformational changes that activate intracellular signaling pathways.
  2. Metabolic Reactions: In vivo, Fabesetron undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that can affect its pharmacokinetics.
  3. Deactivation Pathways: Understanding the degradation pathways is crucial for assessing the compound's stability and potential side effects.

These reactions are critical for determining the therapeutic window of Fabesetron in clinical settings.

Mechanism of Action

The mechanism of action of Fabesetron primarily involves agonistic activity at the 5-HT1F receptor:

  • Receptor Activation: Upon binding to the 5-HT1F receptor, Fabesetron induces conformational changes that activate downstream signaling pathways.
  • Inhibition of Neuropeptide Release: This activation leads to reduced release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide, which are implicated in migraine pathophysiology.
  • Modulation of Pain Pathways: By acting on central nervous system pathways, Fabesetron can alter pain perception and reduce migraine frequency and severity.

This mechanism underscores its potential as a therapeutic agent for migraine management.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fabesetron are critical for its formulation and therapeutic use:

  • Solubility: Solubility in aqueous solutions is essential for bioavailability; modifications may be made to enhance solubility.
  • Stability: Thermal stability and resistance to hydrolysis are important for shelf-life considerations.
  • pH Sensitivity: The compound's stability across different pH levels can influence formulation strategies.

These properties dictate how Fabesetron can be effectively administered in clinical practice.

Applications

Fabesetron has significant potential applications in the medical field:

  1. Migraine Treatment: Its primary application is in the acute treatment of migraines, providing relief through its action on serotonin receptors.
  2. Neurological Disorders: Beyond migraines, ongoing research may explore its efficacy in other neurological conditions characterized by dysregulated serotonin signaling.
  3. Pharmaceutical Development: As a lead compound, Fabesetron serves as a model for developing new drugs targeting serotonin receptors with improved selectivity and fewer side effects.
Introduction to Fabesetron: Pharmacological Classification and Context

Serotonin Receptor Antagonist Pharmacotherapeutics: Taxonomy and Mechanisms

Serotonin (5-hydroxytryptamine, 5-HT) receptor antagonists constitute a pharmacologically diverse class of therapeutic agents targeting specific 5-HT receptor subtypes implicated in various gastrointestinal and neurological pathways. These receptors are classified into seven families (5-HT₁ to 5-HT₇), with the 5-HT₃ receptor being a ligand-gated ion channel and 5-HT₄ being a G-protein-coupled receptor [2] [7]. Fabesetron belongs to the pharmacotherapeutic subclass of dual 5-HT₃/5-HT₄ receptor antagonists, which distinguishes it from the more common selective 5-HT₃ antagonists that dominate the antiemetic market [3] [10].

The mechanism of action of 5-HT₃ antagonists involves competitive inhibition of serotonin binding at vagal afferent terminals in the gastrointestinal tract and at central sites including the chemoreceptor trigger zone (CTZ) and solitary tract nucleus [2] [5] [7]. This blockade prevents serotonin-mediated depolarization of neuronal pathways that initiate the vomiting reflex, making these agents particularly effective against acute chemotherapy-induced nausea and vomiting (CINV) [2] [7]. The 5-HT₄ antagonism component of Fabesetron adds a complementary mechanism by which it modulates gastrointestinal motility and visceral sensitivity, potentially addressing both emesis and IBS symptoms through inhibition of serotonin-mediated peristaltic reflexes and secretory processes [3] [6].

Table 1: Classification of Serotonin Receptor Antagonists in Gastrointestinal Pharmacotherapeutics

Pharmacological ClassRepresentative AgentsPrimary Therapeutic TargetsClinical Applications
Selective 5-HT₃ AntagonistsOndansetron, Granisetron, PalonosetronPeripheral vagal afferents, Central CTZCINV, PONV, RINV
Dual 5-HT₃/5-HT₄ AntagonistsFabesetron (FK1052), Ramosetron*GI tract serotonin receptors, CNS pathwaysInvestigational: CINV, IBS
5-HT₄ Partial Agonists/AntagonistsTegaserod, Cisapride, MosaprideMyenteric plexus neuronsGastroparesis, IBS-C**
Selective 5-HT₄ AntagonistsPiboserodCardiac and colonic receptorsInvestigational: CVD, IBS-D

Note: Ramosetron exhibits preferential 5-HT₃ affinity with secondary 5-HT₄ activity; *IBS-C: Irritable Bowel Syndrome with Constipation; IBS-D: Diarrhea-predominant IBS [2] [3] [7]

Fabesetron's dual receptor affinity represents a strategic pharmacological approach to address both emesis and altered bowel motility. Preclinical studies demonstrated its high binding affinity for 5-HT₃ receptors (IC₅₀ = 0.97 nM) and significant 5-HT₄ receptor blockade (IC₅₀ = 130 nM), enabling it to simultaneously target vomiting reflexes and abnormal gastrointestinal motility [6]. This dual mechanism offered potential advantages over single-receptor antagonists, particularly for managing delayed-phase chemotherapy-induced nausea and vomiting, where multiple neurotransmitter systems are involved [2] [3]. The molecular basis for this dual activity resides in Fabesetron's structural features, including its rigid tricyclic core and strategically positioned basic nitrogen atoms that facilitate interactions with complementary regions in both receptor types [6] [9].

Historical Development of 5-HT₃/4 Dual Antagonists in Neurogastroenterology

The development of Fabesetron (originally designated FK1052) emerged during a period of intense research into serotonin receptor pharmacology in the late 1980s and early 1990s. This era followed the groundbreaking introduction of ondansetron (1984) as the first selective 5-HT₃ antagonist, which revolutionized antiemetic therapy for cancer chemotherapy [7]. Pharmaceutical researchers recognized that combining 5-HT₃ antagonism with 5-HT₄ blockade might yield enhanced therapeutic effects for gastrointestinal disorders by simultaneously targeting both emesis pathways and dysmotility conditions [3] [10].

Fabesetron was developed by pharmaceutical researchers in Japan as part of a strategic effort to create dual-mechanism agents for comprehensive control of chemotherapy-induced gastrointestinal side effects [4] [6]. Early preclinical studies demonstrated Fabesetron's efficacy in animal models of emesis, where it completely prevented cisplatin-induced vomiting in Suncus murinus at an oral dose of 100 μg/kg [6]. Simultaneously, researchers documented its ability to normalize gastrointestinal transit in rat models at 0.1 mg/kg orally, establishing its dual therapeutic potential [6].

The clinical development timeline of Fabesetron progressed to Phase II human trials investigating its application for both chemotherapy-induced emesis and irritable bowel syndrome [3] [4] [10]. This positioned Fabesetron as one of the pioneering dual antagonists evaluated in human subjects for these indications. However, despite demonstrating clinical activity, Fabesetron's development was terminated during Phase II without advancement to Phase III trials or regulatory approval [3] [4] [10]. While the precise reasons for discontinuation were not fully disclosed in public literature, the competitive landscape of serotonin antagonists during this period was increasingly dominated by single-receptor agents with established efficacy and safety profiles. Additionally, the development of palonosetron (approved 2003) as a second-generation 5-HT₃ antagonist with intrinsically longer receptor binding duration may have reduced the perceived commercial potential of dual-mechanism investigational agents like Fabesetron [7].

Fabesetron's Structural Analogues: Dihydropyridoindole Derivatives

Fabesetron belongs to a structurally distinctive class of compounds characterized by a dihydropyrido[1,2-a]indol-6-one core with specific stereochemical requirements for biological activity. This tricyclic framework incorporates a partially saturated pyridoindole system with a ketone functionality at position 6, creating a conformationally rigid scaffold that optimizes receptor interactions [6] [9] [10]. The biologically active enantiomer possesses (7R)-stereochemistry, with the 7-[(5-methyl-1H-imidazol-4-yl)methyl] substituent providing critical pharmacophore elements for receptor binding [9] [10].

The structure-activity relationship (SAR) of Fabesetron derivatives reveals several essential molecular features for dual receptor antagonism:

  • The tricyclic dihydropyridoindolone core provides a semi-rigid platform that orients key pharmacophore elements in three-dimensional space
  • The (7R)-stereochemistry is essential for high-affinity 5-HT₃ receptor binding, with the (7S)-enantiomer showing significantly reduced activity
  • The 5-methylimidazol-4-ylmethyl side chain at position 7 contributes crucial hydrogen bonding and cation-π interactions with 5-HT₃ receptor residues
  • The N-methyl group at position 10 enhances metabolic stability and modulates electron distribution across the tricyclic system [6] [9] [10]

Properties

CAS Number

129300-27-2

Product Name

Fabesetron

IUPAC Name

(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1

InChI Key

AEKQMJRJRAHOAP-CYBMUJFWSA-N

SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C

Synonyms

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one
FK 1052
FK 1052, (+)-isomer
FK 1052, (-)-isomer
FK 1052, hydrochloride
FK 1052, hydrochloride, (+)-isomer
FK-1052
FK1052

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C

Isomeric SMILES

CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.